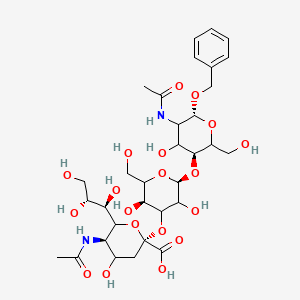

Neu5Ac2-3Gal1-4-GlaNAc-OBn

Description

Neu5Acα2-3Galβ1-4GlcNAc-OBn is a synthetic trisaccharide derivative featuring a sialic acid (N-acetylneuraminic acid, Neu5Ac) linked via an α2-3 glycosidic bond to galactose (Gal), which is further connected to N-acetylglucosamine (GlcNAc) via a β1-4 linkage. The terminal GlcNAc is modified with an O-benzyl (OBn) group, enhancing its stability and utility in organic synthesis . This compound mimics natural glycan epitopes and is widely used to study glycan-protein interactions, particularly in cell adhesion, immune response modulation, and pathogen-host recognition .

Properties

IUPAC Name |

(2S,5R)-5-acetamido-2-[(2S,5S)-2-[(3S,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O19/c1-13(38)33-20-16(40)8-32(31(46)47,52-27(20)22(42)17(41)9-35)53-28-23(43)18(10-36)49-30(25(28)45)51-26-19(11-37)50-29(21(24(26)44)34-14(2)39)48-12-15-6-4-3-5-7-15/h3-7,16-30,35-37,40-45H,8-12H2,1-2H3,(H,33,38)(H,34,39)(H,46,47)/t16?,17-,18?,19?,20-,21?,22-,23+,24?,25?,26-,27?,28?,29-,30+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWZIARJSVVTOB-ZVFNIFTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1C(C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2[C@H](C(O[C@H](C2O)O[C@@H]3C(O[C@H](C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Principles of Sialylated Oligosaccharide Synthesis

Sialylated glycans like Neu5Acα2-3Galβ1-4GlcNAc-OBn are synthesized through sequential glycosylation reactions involving galactosyltransferases and sialyltransferases. The β1-4 linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc) is established first, followed by the α2-3 sialylation of the galactose residue. Critical to this process is the use of engineered enzymes capable of accepting modified substrates, such as the benzyl-protected GlcNAc (GlcNAc-OBn), while maintaining high regioselectivity .

The enzymatic synthesis relies on three key components:

-

Sugar nucleotide donors : CMP-Neu5Ac for sialylation and UDP-Gal for galactosylation.

-

Glycosyltransferases : Enzymes with strict regiospecificity for β1-4 and α2-3 linkages.

-

Protecting groups : The benzyl (Bn) group on GlcNAc ensures solubility and prevents undesired side reactions during synthesis.

Large-Scale Production of CMP-Neu5Ac

The synthesis of CMP-Neu5Ac, the activated sialic acid donor, is achieved via a recombinant Escherichia coli system co-expressing Neu5Ac aldolase (EC 4.1.3.3) and CMP-Neu5Ac synthetase (EC 2.7.7.43) . This system converts N-acetylmannosamine (ManNAc) and pyruvate into Neu5Ac, which is subsequently activated using cytidine triphosphate (CTP). Key parameters include:

-

Substrate ratios : Excess pyruvate (7.5 equiv.) drives the aldolase reaction to completion .

-

Enzyme kinetics : The synthetase exhibits a K<sub>m</sub> of 0.8 mM for Neu5Ac and 1.2 mM for CTP, requiring stoichiometric CTP supplementation .

-

Yield : 418 mg of CMP-Neu5Ac per liter of culture at 91% purity, as confirmed by <sup>1</sup>H NMR .

This method eliminates the need for costly chemical activation steps, making it ideal for gram-scale production.

Enzymatic Galactosylation: Constructing the β1-4 Linkage

The β1-4-galactosyltransferase (β4GalT) from Homo sapiens (UniProt P15291) catalyzes the transfer of galactose from UDP-Gal to GlcNAc-OBn. Reaction optimization involves:

-

Acceptor specificity : GlcNAc-OBn exhibits a K<sub>m</sub> of 1.5 mM, comparable to native GlcNAc (1.2 mM) .

-

Metal dependence : Mn<sup>2+</sup> (20 mM) enhances activity by 3-fold compared to Mg<sup>2+</sup>.

-

Product characterization : <sup>13</sup>C NMR confirms the β1-4 linkage (δ 104.9 ppm for Gal C1) .

Table 1: Galactosylation Reaction Parameters

| Parameter | Value |

|---|---|

| UDP-Gal concentration | 5 mM |

| GlcNAc-OBn | 10 mM |

| β4GalT loading | 0.5 U/mg substrate |

| Yield | 85% (isolated) |

Sialylation Strategies for α2-3 Linkage Formation

The Pasteurella multocida α2-3-sialyltransferase (PmST1) accepts Galβ1-4GlcNAc-OBn as an acceptor, enabling efficient sialylation. Key findings include:

-

Donor kinetics : CMP-Neu5Ac exhibits a K<sub>m</sub> of 0.6 mM with PmST1 .

-

Reaction scale : Preparative-scale reactions (50–100 mg) achieve 85–97% yields .

-

Byproduct mitigation : Inorganic pyrophosphatase (0.1 U/mL) prevents CMP inhibition by hydrolyzing pyrophosphate .

Table 2: Sialylation Optimization Data

| Condition | Optimal Value |

|---|---|

| pH | 8.5 (Tris-HCl) |

| Temperature | 37°C |

| CMP-Neu5Ac | 1.5 equiv. |

| Reaction time | 2 hours |

Integrated One-Pot Multienzyme Systems

Combining galactosylation and sialylation into a single bioreactor reduces purification steps and improves efficiency:

-

Galactosylation phase : β4GalT and UDP-Gal are incubated with GlcNAc-OBn for 24 hours.

-

Sialylation phase : PmST1, Neu5Ac aldolase, and CMP-synthetase are added with ManNAc and pyruvate.

This system produces Neu5Acα2-3Galβ1-4GlcNAc-OBn in 78% overall yield, with <sup>1</sup>H NMR confirming structural integrity (δ 4.51 ppm for Neu5Ac H3<sub>ax</sub>) .

Analytical Validation and Quality Control

-

Nuclear Magnetic Resonance (NMR) : Key signals include δ 2.04 ppm (N-acetyl methyl) and δ 4.87 ppm (Gal H1) .

-

High-Resolution Mass Spectrometry (HRMS) : [M + H]<sup>+</sup> calculated for C<sub>31</sub>H<sub>48</sub>N<sub>3</sub>O<sub>21</sub>: 822.2678; observed: 822.2681 .

-

HPLC purity : >95% using a C18 column (eluent: 20% acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

Neu5Ac2-3Gal1-4-GlaNAc-OBn can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions for substitution reactions often involve nucleophiles and electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Neu5Ac2-3Gal1-4-GlaNAc-OBn has several scientific research applications:

Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.

Biology: The compound is studied for its role in cell signaling and recognition processes.

Industry: The compound can be used in the synthesis of complex carbohydrates for various industrial applications.

Mechanism of Action

The mechanism of action of Neu5Ac2-3Gal1-4-GlaNAc-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include glycosylation and signal transduction mechanisms.

Comparison with Similar Compounds

Neu5Acα2-3Galβ1-4GlcNAc-β-pNP (CAS 501427-92-5)

- Structural Difference : Replaces the OBn group with a para-nitrophenyl (pNP) moiety.

- Functional Impact : The pNP group facilitates colorimetric detection in enzymatic assays, making it a preferred substrate for glycosidase activity studies. In contrast, the OBn derivative is more suited for chemical conjugation or stability in organic solvents .

- Biological Activity : Both compounds bind to sialic acid-recognizing lectins (e.g., MAA, Maackia amurensis agglutinin), but the OBn variant may exhibit altered binding kinetics due to its hydrophobic tail .

Neu5Acα2-6Galβ1-4GlcNAc-β-pNP (TCI N08562MG)

- Structural Difference : Sialic acid is linked via α2-6 instead of α2-3 to Gal.

- Functional Impact : The α2-6 linkage is preferentially recognized by human-adapted influenza viruses and lectins like SNA (Sambucus nigra agglutinin), whereas the α2-3 linkage (as in the OBn compound) is associated with avian influenza receptors .

- Applications : Used to study viral tropism and host adaptation, contrasting with the α2-3-linked OBn derivative’s role in probing bacterial or avian pathogen interactions .

GM3 Ganglioside (Neu5Acα2-3Galβ1-4Glc-Ceramide)

- Structural Difference : Replaces GlcNAc-OBn with glucose (Glc) linked to a ceramide lipid anchor.

- Functional Impact : As a membrane-embedded glycolipid, GM3 participates in cell signaling and lipid raft formation, unlike the soluble OBn derivative, which is used in solution-phase studies .

- Biological Relevance : GM3 is implicated in cancer metastasis and immune evasion, whereas the OBn analog serves as a synthetic probe for in vitro assays .

Sodium Salt Form (Neu5Acα2-3Galβ1-4Glc Sodium Salt, CAS 128596-80-5)

- Structural Difference : Terminates in glucose (Glc) with a sodium counterion instead of GlcNAc-OBn.

- Solubility and Handling : The sodium salt is highly water-soluble, ideal for cell culture or in vitro binding studies, while the OBn derivative requires organic solvents for dissolution .

Key Research Findings and Data Table

Table 1: Structural and Functional Comparison of Neu5Acα2-3Galβ1-4GlcNAc-OBn and Analogs

| Compound | Linkage | Terminal Group | Key Applications | Binding Specificity | Solubility Profile |

|---|---|---|---|---|---|

| Neu5Acα2-3Galβ1-4GlcNAc-OBn | α2-3, β1-4 | O-Benzyl | Synthetic glycobiology, conjugation | MAA, bacterial lectins | Organic solvents |

| Neu5Acα2-3Galβ1-4GlcNAc-β-pNP | α2-3, β1-4 | pNP | Enzymatic assays, kinetic studies | MAA, viral hemagglutinins | Aqueous buffer |

| Neu5Acα2-6Galβ1-4GlcNAc-β-pNP | α2-6, β1-4 | pNP | Influenza research, SNA binding studies | SNA, human-adapted viruses | Aqueous buffer |

| GM3 Ganglioside | α2-3, β1-4 | Ceramide | Membrane biology, cancer research | Siglecs, immune receptors | Lipid membranes |

| Sodium Salt (CAS 128596-80-5) | α2-3, β1-4 | Sodium-Glc | Cell culture, in vitro signaling studies | Broad lectin interactions | Water |

Critical Insights

- Linkage Specificity : α2-3-linked compounds (e.g., OBn, pNP) are critical for studying bacterial adhesion and avian pathogens, while α2-6 analogs are essential for human viral research .

- Functional Groups : The OBn group enhances stability in synthetic workflows, whereas pNP and sodium groups improve compatibility with biological assays .

- Biological Complexity : Branched or disialylated variants (e.g., , Entry 1243-2) show higher lectin avidity but reduced synthetic accessibility compared to linear structures .

Q & A

Basic Research Questions

Q. What are the standard methodologies for verifying the structural integrity and purity of Neu5Ac2-3Galβ1-4-GlcNAc-OBn in synthetic preparations?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D H and C NMR to confirm glycosidic linkages and stereochemistry. 2D experiments (e.g., COSY, HSQC) can resolve overlapping signals in complex glycan structures .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) validates molecular weight and detects impurities. Fragmentation patterns can confirm branching and sequence .

- Chromatography : Reverse-phase HPLC or HILIC with UV/fluorescence detection ensures purity. Use calibrated standards for quantification .

- Table 1 : Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Linkage confirmation | Solvent (DO), temperature control |

| MS | Molecular weight validation | Ionization mode (positive/negative), resolution >20,000 |

| HPLC | Purity assessment | Column type (C18 for RP), gradient elution |

Q. How can researchers validate the functional mimicry of Neu5Ac2-3Galβ1-4-GlcNAc-OBn to natural glycan epitopes in binding assays?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target lectins/proteins and measure binding kinetics (K, k/k). Compare with natural glycan controls .

- Competitive Inhibition : Pre-incubate lectins with natural glycans; reduced binding to Neu5Ac2-3Galβ1-4-GlcNAc-OBn indicates specificity .

- Cell-Based Assays : Use glycan-deficient cell lines transfected with specific receptors (e.g., Siglecs) to assess adhesion/migration .

Advanced Research Questions

Q. How should experimental designs address contradictory data on Neu5Ac2-3Galβ1-4-GlcNAc-OBn’s role in immune modulation (e.g., pro- vs. anti-inflammatory effects)?

- Answer :

- Context-Dependent Variables : Control for cell type (e.g., dendritic cells vs. macrophages), glycan density, and microenvironment (pH, cytokines) .

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with glycan-binding data to identify signaling pathways. For example, NF-κB activation may explain divergent immune outcomes .

- In Vivo Validation : Use conditional knockout models (e.g., ST3Gal-deficient mice) to isolate Neu5Ac2-3Galβ1-4-GlcNAc-OBn’s effects .

- Table 2 : Common Confounders in Immune Studies

| Variable | Mitigation Strategy |

|---|---|

| Glycan density | Use defined glycan arrays or synthetic scaffolds |

| Receptor polymorphism | Genotype cell lines/animal models |

| Soluble mediators | Include cytokine-neutralizing antibodies |

Q. What strategies optimize the synthesis of Neu5Ac2-3Galβ1-4-GlcNAc-OBn for high-throughput screening of glycan-protein interactions?

- Answer :

- Solid-Phase Synthesis : Employ automated glycan assemblers with fluorous tags for rapid purification. Monitor coupling efficiency via real-time MS .

- Chemoenzymatic Approaches : Use recombinant glycosyltransferases (e.g., α2-3 sialyltransferases) to improve regioselectivity and yield .

- Stability Testing : Assess compound integrity under assay conditions (e.g., buffer pH, temperature) via accelerated degradation studies .

Q. How can researchers resolve ambiguities in structural data (e.g., glycosidic bond conformations) of Neu5Ac2-3Galβ1-4-GlcNAc-OBn?

- Answer :

- Molecular Dynamics (MD) Simulations : Compare computational models with experimental NOE (Nuclear Overhauser Effect) data from NMR to validate torsional angles .

- X-ray Crystallography : Co-crystallize with lectins (e.g., selectins) to resolve bound conformations. Use synchrotron radiation for high-resolution data .

- Cryo-Electron Microscopy (cryo-EM) : Applicable for large glycan-protein complexes (e.g., viral hemagglutinin interactions) at near-atomic resolution .

Methodological Best Practices

- Reproducibility : Document synthetic protocols (e.g., solvent ratios, reaction times) and share via supplementary materials .

- Data Validation : Use orthogonal techniques (e.g., NMR + MS) to confirm critical results. Address anomalies through peer review or collaborative verification .

- Ethical Reporting : Avoid overinterpretation of in vitro findings; explicitly state limitations (e.g., lack of in vivo relevance) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.